![molecular formula C20H26N4O2 B5204466 N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as compound X, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the pyridinamine family and has a unique chemical structure that makes it an interesting subject for scientific study.
作用机制
The mechanism of action of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X is not fully understood, but it is believed to work by binding to certain receptors in the brain and modulating their activity. This modulation can lead to changes in the levels of neurotransmitters in the brain, which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X can have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
Compound X has several advantages for use in lab experiments. For example, it has a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. It also has a unique chemical structure that makes it an interesting subject for scientific study. However, there are also limitations to the use of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X in lab experiments. For example, its synthesis is a complex process that requires specialized equipment and expertise. It can also be difficult to obtain in large quantities.
未来方向
There are several future directions for research on N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X. For example, further studies are needed to fully understand its mechanism of action and its potential therapeutic uses. Additionally, studies are needed to determine the safety and efficacy of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X in humans. Finally, research is needed to develop new methods for synthesizing N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X that are more efficient and cost-effective.
Conclusion:
In conclusion, N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X is a synthetic N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine that has been studied for its potential use in scientific research. Its unique chemical structure and affinity for certain receptors in the brain make it an interesting subject for study. While there are limitations to the use of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X in lab experiments, it has several advantages and potential uses in the development of new drugs for the treatment of neurological disorders and other diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X involves a multi-step process that begins with the reaction of 3-pyridinyloxyamine with 4-chloro-1-isobutyl-2-(trifluoromethyl)benzene. This reaction produces an intermediate that is then reacted with piperidine-1-carboxylic acid to form the final product, N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X. The synthesis of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X is a complex process that requires specialized equipment and expertise.
科学研究应用
Compound X has been studied for its potential use in scientific research, particularly in the field of neuroscience. This N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to have an affinity for certain receptors in the brain, which makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Compound X has also been studied for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
[6-(2-methylpropylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15(2)12-22-19-6-5-16(13-23-19)20(25)24-10-7-17(8-11-24)26-18-4-3-9-21-14-18/h3-6,9,13-15,17H,7-8,10-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSMEGHVCFUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

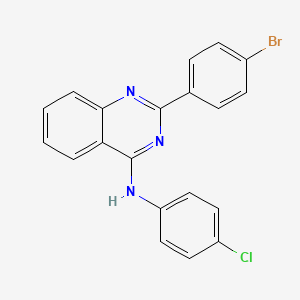
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B5204385.png)
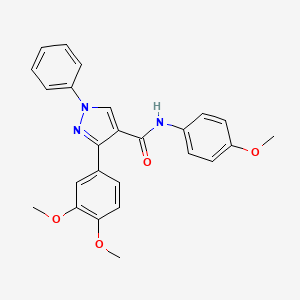
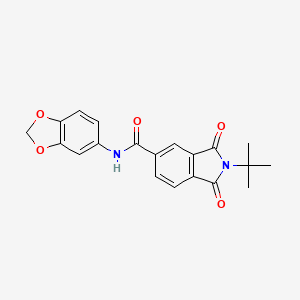
![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B5204400.png)
![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
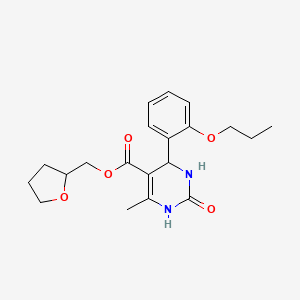
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
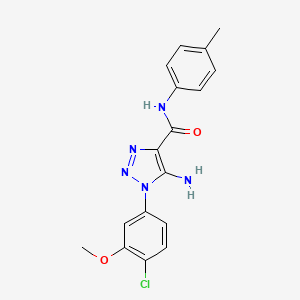

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)